N-Acetyl-D-methionine N-Acetyl-D-methionine N-acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine. It is a D-methionine derivative, a N-acetyl-D-amino acid and a N-acetylmethionine. It is a conjugate acid of a N-acetyl-D-methionine(1-). It is an enantiomer of a N-acetyl-L-methionine.
Brand Name: Vulcanchem
CAS No.: 1109-92-8
VCID: VC20953641
InChI: InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
SMILES: CC(=O)NC(CCSC)C(=O)O
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

N-Acetyl-D-methionine

CAS No.: 1109-92-8

Cat. No.: VC20953641

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-D-methionine - 1109-92-8

Specification

Description N-acetyl-D-methionine is an N-acetyl-D-amino acid in which the amino acid is D-methionine. It is a D-methionine derivative, a N-acetyl-D-amino acid and a N-acetylmethionine. It is a conjugate acid of a N-acetyl-D-methionine(1-). It is an enantiomer of a N-acetyl-L-methionine.
CAS No. 1109-92-8
Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name (2R)-2-acetamido-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Standard InChI Key XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Isomeric SMILES CC(=O)N[C@H](CCSC)C(=O)O
SMILES CC(=O)NC(CCSC)C(=O)O
Canonical SMILES CC(=O)NC(CCSC)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator